molecular formula C10H16Cl2N2 B2856940 5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride CAS No. 2241142-38-9

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride

Cat. No.: B2856940
CAS No.: 2241142-38-9
M. Wt: 235.15
InChI Key: RNJAMLRAIDFNHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinolin-4-ylmethanamine;dihydrochloride is a chemical compound with the molecular formula C10H15ClN2 . It has a molecular weight of 198.6925 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c11-6-8-5-9-3-1-2-4-10 (9)12-7-8;;/h5,7H,1-4,6,11H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 198.6925 . It is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Pharmacophore Design : The synthesis of new chemical entities such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones highlights the importance of tetrahydroquinoline derivatives in medicinal chemistry. These compounds incorporate pharmacologically interesting fragments and pharmacophoric substituents, indicating their potential in drug discovery and design (Kandinska, Kozekov, & Palamareva, 2006).

  • Progress in Tetrahydroquinoline Chemistry : Tetrahydroquinoline is a crucial nitrogen heterocycle present in numerous pharmacologically active compounds. The review of the chemistry of tetrahydroquinolines, especially their synthesis, underlines the compound's significance in the development of therapeutic agents and highlights the advancements in this field between mid-2010 and early 2018 (Muthukrishnan, Sridharan, & Menéndez, 2019).

Pharmacological Applications

  • Tubulin-Polymerization Inhibitors : Tetrahydroquinoline derivatives have been investigated for their role as tubulin-polymerization inhibitors, targeting the colchicine site. This research led to the discovery of compounds with high cytotoxic activity and significant potency against tubulin assembly, indicating potential applications in cancer therapy (Wang et al., 2014).

  • Neurokinin-1 Receptor Antagonists : The development of water-soluble neurokinin-1 receptor antagonists for clinical administration points towards applications in treating conditions like depression and emesis. This research emphasizes the compound's effectiveness in preclinical tests, demonstrating its potential for future therapeutic use (Harrison et al., 2001).

Material Science and Engineering Applications

  • Catalytic Applications : N-(5,6,7-trihydroquinolin-8-ylidene)arylaminonickel dichlorides have been evaluated as highly active single-site pro-catalysts in ethylene polymerization, indicating the role of tetrahydroquinoline derivatives in enhancing polymer production processes. The study reveals how the nature of ligands and reaction parameters affect the molecular weights and distributions of polyethylene waxes produced, showcasing the compound's utility in material science (Yu et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinolin-4-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;;/h5-6H,1-4,7,11H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJAMLRAIDFNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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